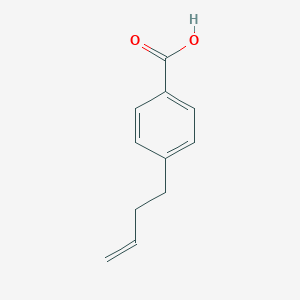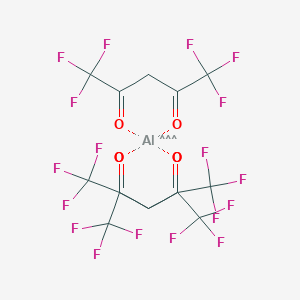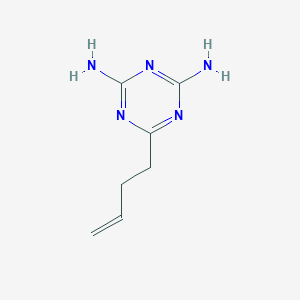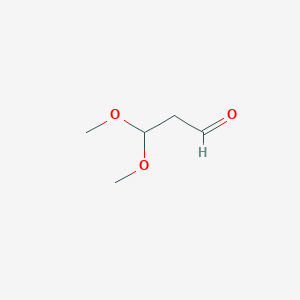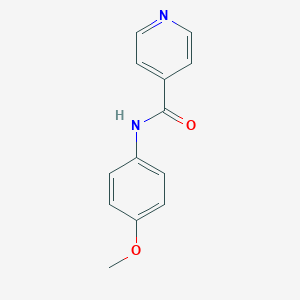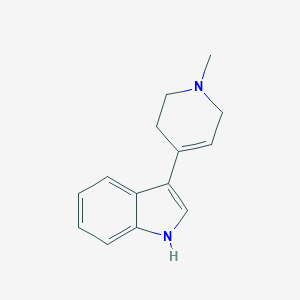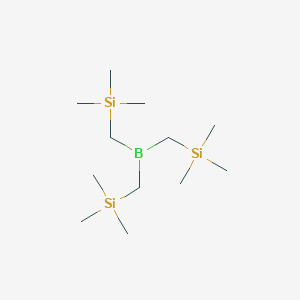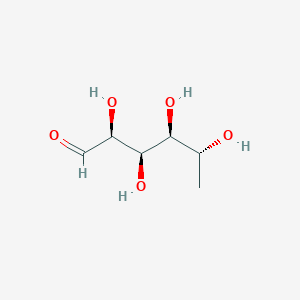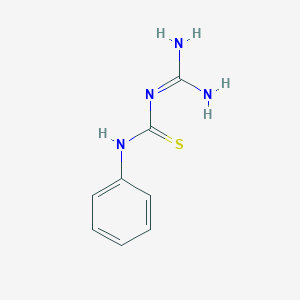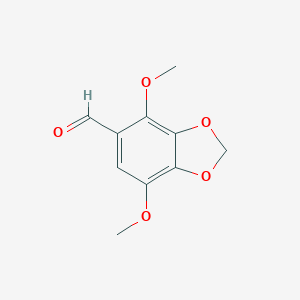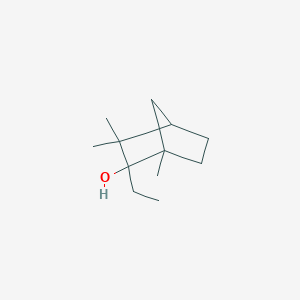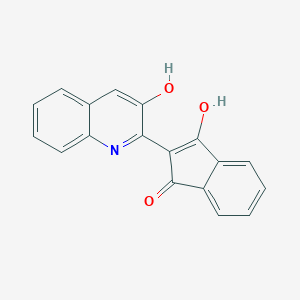
3-(Cyclohexyloxy)propan-1-amine
Vue d'ensemble
Description
3-(Cyclohexyloxy)propan-1-amine is a chemical compound that can be synthesized through various organic reactions involving cyclohexane derivatives. It is characterized by the presence of a cyclohexyl group attached to a propylamine via an ether linkage. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.
Synthesis Analysis
The synthesis of compounds related to 3-(Cyclohexyloxy)propan-1-amine can be achieved through biocatalytic cascades, as demonstrated in the synthesis of secondary amines from cycloalkanes using a combination of enzymes, including a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase . Additionally, the synthesis of related beta-adrenergic blocking agents involves the use of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, where the aryl moiety can be heterocyclic . These methods highlight the versatility of enzymatic and chemical approaches in the synthesis of complex amines.
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing the cyclohexadienyl moiety, can be analyzed using spectroscopic techniques like NMR and FT-IR . The presence of cyclohexylidene moieties in aromatic diamines indicates the potential for structural diversity in the synthesis of compounds like 3-(Cyclohexyloxy)propan-1-amine.
Chemical Reactions Analysis
The reactivity of cyclohexane derivatives in chemical reactions is well-documented. For instance, the intramolecular conjugate addition of amides to the quinone ring in certain cyclohexadienyl derivatives can lead to the formation of spirolactams . Similarly, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines results in the formation of amino derivatives, showcasing the reactivity of cyclohexane-related structures in the formation of new chemical bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-(Cyclohexyloxy)propan-1-amine can be inferred from studies on similar structures. For example, polyimides derived from cyclohexane show excellent thermal stability and solubility in common organic solvents . The keto-amine tautomeric forms of certain cyclohexadiene derivatives exhibit strong intramolecular hydrogen bonding, which can influence their physical properties . These insights provide a foundation for understanding the behavior of 3-(Cyclohexyloxy)propan-1-amine in various environments.
Applications De Recherche Scientifique
Bio-inspired Adhesive Materials
Bio-inspired adhesive materials, such as chitosan-catechol, are emerging as promising solutions for biomedical applications, including wound healing patches, tissue sealants, and hemostatic materials. Inspired by mussel adhesive proteins, which exhibit robust wet-resistant adhesion, researchers have developed chitosan-catechol to mimic these proteins' adhesive capabilities. This adhesive polymer is notable for its enhanced solubility, biocompatibility, excellent hemostatic ability, and tissue adhesion, positioning it for widespread medical use in the future (Ryu, Hong, & Lee, 2015).
Catalytic Applications in Organic Synthesis
Transition metal-catalyzed reductive amination processes, which involve the conversion of aldehydes or ketones into amines, have seen significant advancements. Catalytic systems, especially those utilizing copper, have been developed for C-N bond-forming reactions, highlighting the utility of amines in synthesizing a wide range of organic compounds. These advancements are crucial for producing pharmaceuticals, agrochemicals, and materials, underscoring the importance of amines in industrial chemistry (Kantam et al., 2013).
Advanced Material Synthesis
Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential for CO2 capture and catalysis due to the strong interaction between CO2 and basic amino functionalities. The synthesis and application of amine-functionalized MOFs, which exhibit high CO2 sorption capacity and excellent gas separation performance, have been a focus of recent research. This work highlights the role of amines in developing materials for environmental and catalytic applications (Lin, Kong, & Chen, 2016).
Polymer and Material Engineering
The tailored functionalization of iron oxide nanoparticles with amine groups has opened new avenues in medical technologies and biotechnologies, including MRI contrast agents, targeted drug delivery, and magnetic separations. The covalent attachment of active agents to amine-functionalized surfaces illustrates the utility of amines in creating highly specific and efficient biomedical tools (Holá et al., 2015).
Environmental Applications
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, such as amines and azo dyes, from water. These processes highlight the environmental challenges and solutions associated with managing nitrogen-containing pollutants, emphasizing the role of amines in both contributing to and solving environmental pollution issues (Bhat & Gogate, 2021).
Safety and Hazards
3-(Cyclohexyloxy)propan-1-amine is classified under the GHS07 hazard class. The associated hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be an important organic synthesis intermediate . Its unique cyclohexyloxy structure gives it certain stereo-selectivity, which can be used to synthesize compounds with specific activities .
Mode of Action
As an organic synthesis intermediate, it likely interacts with its targets to form new compounds with specific activities .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .
Pharmacokinetics
It is known that the compound has a molecular weight of 15725 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
As an organic synthesis intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
As an organic synthesis intermediate, these factors may vary depending on the specific synthesis conditions and the compounds it is used to synthesize .
Propriétés
IUPAC Name |
3-cyclohexyloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXXYJYSVHQULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407183 | |
| Record name | 3-(cyclohexyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexyloxy)propan-1-amine | |
CAS RN |
16728-63-5 | |
| Record name | 3-(Cyclohexyloxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(cyclohexyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




